2-(3-methylphenyl)-N-(1,3,4-thiadiazol-2-yl)acetamide
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Overview
Description
2-(3-methylphenyl)-N-(1,3,4-thiadiazol-2-yl)acetamide is an organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylphenyl)-N-(1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of 3-methylbenzoyl chloride with thiosemicarbazide, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or methanol under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-methylphenyl)-N-(1,3,4-thiadiazol-2-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiadiazole ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted thiadiazole derivatives with various functional groups attached to the ring.
Scientific Research Applications
2-(3-methylphenyl)-N-(1,3,4-thiadiazol-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Agriculture: It is explored as a potential pesticide or herbicide, given its ability to disrupt biological processes in pests and weeds.
Materials Science: The compound is investigated for its use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(3-methylphenyl)-N-(1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets in biological systems. The compound can inhibit enzymes or interfere with cellular processes by binding to active sites or altering the structure of proteins. The exact pathways and targets depend on the specific application, such as antimicrobial activity or enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methylphenyl)-N-(1,3,4-thiadiazol-2-yl)acetamide
- 2-(3-chlorophenyl)-N-(1,3,4-thiadiazol-2-yl)acetamide
- 2-(3-methylphenyl)-N-(1,3,4-thiadiazol-2-yl)ethanamide
Uniqueness
2-(3-methylphenyl)-N-(1,3,4-thiadiazol-2-yl)acetamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the 3-methyl group can affect the compound’s ability to interact with molecular targets, making it distinct from other similar thiadiazole derivatives.
Properties
IUPAC Name |
2-(3-methylphenyl)-N-(1,3,4-thiadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c1-8-3-2-4-9(5-8)6-10(15)13-11-14-12-7-16-11/h2-5,7H,6H2,1H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQMOBFFJAWJDFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2=NN=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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